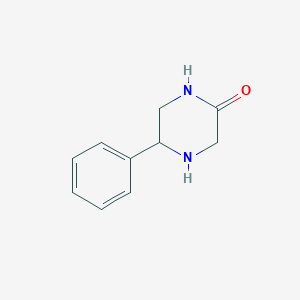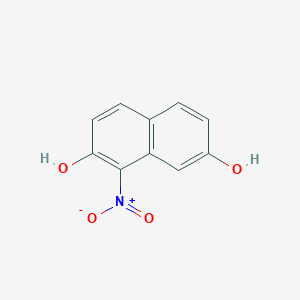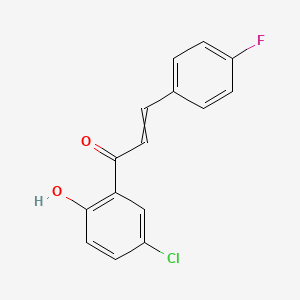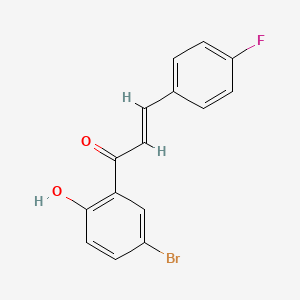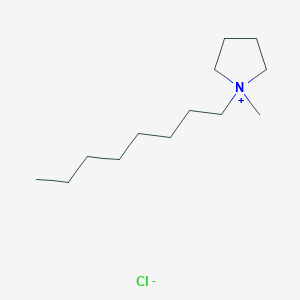![molecular formula C28H14O4 B3058730 [1,1'-Bianthracene]-9,9',10,10'-tetrone CAS No. 914-20-5](/img/structure/B3058730.png)
[1,1'-Bianthracene]-9,9',10,10'-tetrone
Descripción general
Descripción
[1,1’-Bianthracene]-9,9’,10,10’-tetrone is a polycyclic aromatic compound with a complex structure consisting of two anthracene units fused together
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bianthracene]-9,9’,10,10’-tetrone typically involves the coupling of anthracene derivatives. One common method is the Ni(0)-mediated coupling of chloro derivatives of anthracene . This reaction requires specific conditions, including the presence of a nickel catalyst and a suitable solvent, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of [1,1’-Bianthracene]-9,9’,10,10’-tetrone may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: [1,1’-Bianthracene]-9,9’,10,10’-tetrone can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve electrophilic aromatic substitution, where reagents like halogens or nitro groups are introduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
[1,1’-Bianthracene]-9,9’,10,10’-tetrone has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Materials Science: Employed in the design of new materials with specific optical and electronic characteristics.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Mecanismo De Acción
The mechanism of action of [1,1’-Bianthracene]-9,9’,10,10’-tetrone involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and materials science. The pathways involved may include energy transfer processes and electron transport mechanisms.
Comparación Con Compuestos Similares
1,1’-Binaphthalene: Similar in structure but with naphthalene units instead of anthracene.
9,10-Diphenylanthracene: Another anthracene derivative with different substituents at the 9 and 10 positions.
Anthraquinone: A simpler anthracene derivative with ketone groups at the 9 and 10 positions.
Uniqueness: [1,1’-Bianthracene]-9,9’,10,10’-tetrone is unique due to its extended conjugation and the presence of multiple anthracene units, which enhance its photophysical properties and make it suitable for advanced applications in organic electronics and materials science .
Propiedades
IUPAC Name |
1-(9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14O4/c29-25-17-7-1-3-9-19(17)27(31)23-15(11-5-13-21(23)25)16-12-6-14-22-24(16)28(32)20-10-4-2-8-18(20)26(22)30/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKSKYDUWNZBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=C5C(=CC=C4)C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425160 | |
| Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914-20-5 | |
| Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


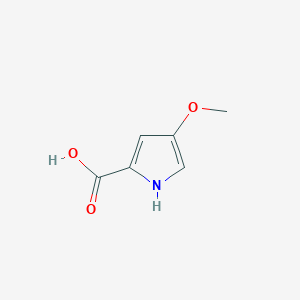
![4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3058650.png)
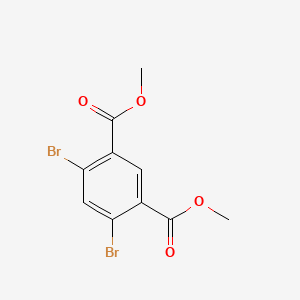

![Oxazolo[5,4-b]pyridine, 2-chloro-6-(trifluoromethyl)-](/img/structure/B3058655.png)
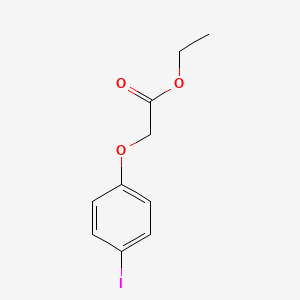

![5,8-diazaspiro[3.5]nonan-9-one](/img/structure/B3058659.png)
